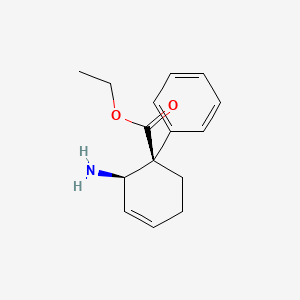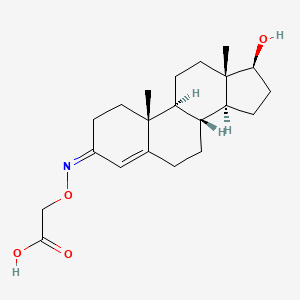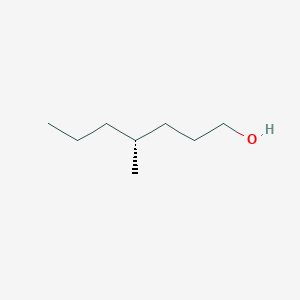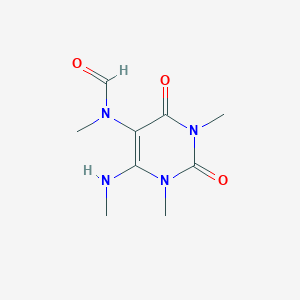
Sativanone
描述
Sativanone is a type of isoflavonoid with the molecular formula C17H16O5 . It has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da . It’s found in the roots of Parochetus communis .
Synthesis Analysis
The synthesis of Sativanone involves a 4-step process that includes intramolecular cyclization to form the B ring of the isoflavanone . The first enantioselective synthesis of Sativanone has been accomplished using a methodology that involves a Pd-catalyzed decarboxylative asymmetric protonation .
Molecular Structure Analysis
Sativanone belongs to the group of isoflavonoids, which are characterized by a 3-phenylchromen-4-one skeleton . It has a defined stereo center .
Chemical Reactions Analysis
Sativanone is a dominant compound in Dalbergia odorifera and its content ranges from 5.8806 to 24.1200 mg/g . It’s also found in Ononis species, and the hairy root cultures (HRCs) of these plants produce a limited range of the scaffolds .
Physical And Chemical Properties Analysis
Sativanone is a flavonoid with a molecular weight of 300.3 g/mol . It’s a powder in physical form .
科学研究应用
神经药理学效应
- 神经保护和神经调节特性:
- 对黑种草(与Sativanone同属一科的植物)的研究揭示了神经药理学效应,如抗惊厥、抗抑郁、抗焦虑、抗缺血、镇痛、抗精神病和增强记忆力。它还显示出对神经退行性疾病(如阿尔茨海默病、帕金森病和多发性硬化症)的保护作用 (Javidi, Razavi, & Hosseinzadeh, 2016).
民族药理学相关性
- 传统药用和治疗潜力:
- 与Sativanone密切相关的印度大麻,在传统医学中有着悠久的治疗各种疾病的历史,包括神经和精神疾病。它的化合物,特别是大麻素,在控制炎症、疼痛、睡眠障碍和心理健康问题等方面发挥着作用 (Bonini et al., 2018).
肥胖和代谢效应
- 对肥胖和代谢紊乱的影响:
- 黑种草因其抗肥胖特性而受到研究。临床研究表明,它可以显着降低体重、体重指数(BMI)和腰围 (Namazi, Larijani, Ayati, & Abdollahi, 2018).
抗抑郁特性
- 治疗抑郁症的潜力:
- 对印度大麻种子提取物的研究显示在果蝇模型中具有抗抑郁作用,表明Sativanone相关化合物在管理抑郁症方面具有潜力 (Ahn et al., 2021).
植物化学和药理学特性
- 全面的药用特性:
- 对黑种草(Sativanone家族中的植物)的研究强调了其广泛的植物化学和药理学潜力,包括抗糖尿病、止咳、抗癌、抗氧化、保肝、神经保护和胃保护特性 (Ahmad et al., 2020).
抗焦虑作用和神经治疗
- 抗焦虑作用和神经疾病治疗:
- 对印度大麻提取物的研究表明其在镇静和镇静中的应用,指出了大麻素的抗焦虑作用,并暗示了在焦虑相关疾病中的潜在治疗应用 (Patel & Hillard, 2006).
内源性大麻素信号
- 突触通讯的调节:
- 受大麻衍生化合物影响的中枢神经系统中的内源性大麻素信号在调节突触通讯中起着至关重要的作用,表明在神经疾病中具有潜在的治疗干预作用 (Katona & Freund, 2008).
神经疾病中的构效关系
- 神经退行性疾病中的治疗剂:
- 印度大麻化合物已显示出治疗帕金森病等神经疾病的希望,对其构效关系和神经保护作用的研究正在进行中 (Prandi et al., 2018).
在动机障碍治疗中的潜力
- 动机障碍的治疗:
- 对大麻二酚(CBD)(印度大麻的一种非精神活性成分)的研究表明其在治疗动机障碍(如药物成瘾、焦虑和抑郁)方面具有治疗效果 (Zlebnik & Cheer, 2016).
抗菌特性
- 对口腔病原体的抗菌活性:
- 黑种草化合物,包括百里酚氢醌和百里醌,对口腔致病菌表现出显着的抗菌活性,与Sativanone的潜在抗菌应用相关 (Kokoska, Flesar, Halamová, & Vadlejch, 2009).
安全和危害
未来方向
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYBWHPTQRVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sativanone | |
CAS RN |
70561-31-8 | |
| Record name | Sativanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)


![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)





![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)
